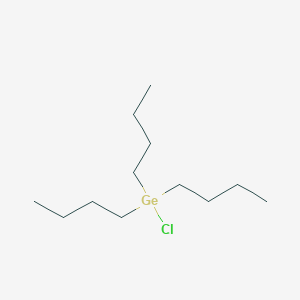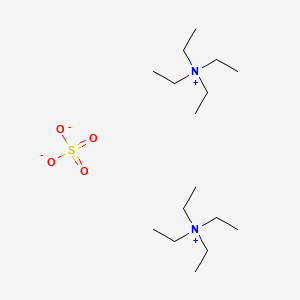
Deuteriomethane
Overview
Description
Deuteriomethane, also known as methane-d, is a stable and non-toxic isotopologue of methane. It contains a deuterium atom in place of one of the hydrogen atoms in methane. The molecular formula of deuteriomethane is CH3D and its molecular weight is 17.0486 .
Molecular Structure Analysis
High-resolution neutron diffraction experiments have been conducted on fully deuterated methane hydrate type I at temperatures of 2, 100, and 150 K . Precise crystallographic parameters of the ice-like D2O lattice and the thermal parameters of the encaged methane molecules have been obtained .
Chemical Reactions Analysis
Chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) . Monitoring reactive intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods .
Scientific Research Applications
Hydrogen Isotope Separation
Deuterium, a crucial element in various scientific applications such as isotope tracing and neutron scattering, poses a significant challenge in its isolation due to its physical and chemical similarity to hydrogen. A study by Kim et al. (2017) reported a highly effective hydrogen isotope separation system employing metal-organic frameworks (MOFs), achieving a separation factor of approximately 26 at 77 K. This method, combining chemical affinity quantum sieving and kinetic quantum sieving, is a groundbreaking approach to deuterium separation.
Solubility and Henry's Law Constants
Gomes and Grolier (2001) conducted a study on the solubility of deuteriomethane in water, determining the deuterium isotope effect on Henry's law constants for methane in water. Their findings, crucial for understanding the physical chemistry of deuteriomethane, indicated that CD4 is less soluble in water compared to its non-deuterated form, with an average 1.6% higher Henry's law constant in the studied temperature range (Gomes & Grolier, 2001).
Flammability Studies
Research on the flammability of gases including deuterium, conducted by Cashdollar et al. (2000), provided valuable insights into the explosion hazards of deuterium gases in various conditions. This study is vital for ensuring safety in industries that produce or use flammable gases like deuterium (Cashdollar et al., 2000).
Ultra-Cold Neutron Applications
Deuterated polyethylene has been used as a coating material for ultra-cold neutron storage and transport, as reported by Brenner et al. (2015). This development is crucial for physics research, particularly in experiments measuring the electric dipole moment of the neutron (Brenner et al., 2015).
Deuteron Optical Models in Nuclear Physics
Şekerci, Özdoğan, and Kaplan (2021) explored the effects of different deuteron optical models on cross-section calculations of deuteron-induced reactions on natural germanium. This research is vital for advancing theoretical models in nuclear physics where experimental data is limited or inaccessible (Şekerci et al., 2021).
Isotope Effects on Crystal Structures
A study by Chang et al. (2018) on selectively deuterated poly(ε-caprolactone)s revealed that deuteration leads to smaller crystal lattices and volumes in these polymers. This research provides insight into the isotope effects on the physical properties of materials (Chang et al., 2018).
Deuterium in Graphene Hydrogenation
Sofer et al. (2015) demonstrated the use of deuterium labeling for evaluating the degree of graphene hydrogenation. Their research contributes significantly to understanding the chemical reactions and mechanisms in graphene-based materials (Sofer et al., 2015).
Applications in Civil Materials and Biomedical Research
Jiping Liu and Xiaobo Liu (2019) discussed the use of deuterium compounds in various fields, including the military, energy, biomedical research, and agriculture. Their work highlights the versatility and importance of deuterium in diverse scientific areas (Liu & Liu, 2019).
Safety And Hazards
properties
IUPAC Name |
deuteriomethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4/h1H4/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKTOKETHGBQD-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274514 | |
| Record name | METHANE-D1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
17.049 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deuteriomethane | |
CAS RN |
676-49-3 | |
| Record name | METHANE-D1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 676-49-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















